BenchChemオンラインストアへようこそ!

Anticancer agent 201

Apoptosis Leukemia Drug Resistance

Select Anticancer agent 201 for robust apoptosis research. This trifluoromethyl triterpenoid pyrone maintains low-µM potency in drug-resistant CEM-DNR and K562-TAX models. Its distinct G0/G1 arrest and mitochondrial membrane depolarization profile ensures reliable mechanism-of-action studies. Formulated for in vivo use in clear solutions (5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline).

Molecular Formula C34H49F3O4
Molecular Weight 578.7 g/mol
Cat. No. B12380469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 201
Molecular FormulaC34H49F3O4
Molecular Weight578.7 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6C(C5(C)C)OC(=O)C=C6C(F)(F)F)C)C)C(=O)O
InChIInChI=1S/C34H49F3O4/c1-18(2)19-10-13-33(28(39)40)15-14-31(6)21(26(19)33)8-9-24-30(5)17-20-22(34(35,36)37)16-25(38)41-27(20)29(3,4)23(30)11-12-32(24,31)7/h16,18-21,23-24,26-27H,8-15,17H2,1-7H3,(H,39,40)/t19-,20?,21+,23-,24+,26+,27?,30-,31+,32+,33-/m0/s1
InChIKeyMKNAHZPJSZTVHV-LLAYSOCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 201 (Compound 2f): Triterpenoid Pyrone Apoptosis Inducer for Mitochondrial Pathway Studies


Anticancer agent 201, designated Compound 2f in the original discovery paper, is a synthetic triterpenoid pyrone featuring a trifluoromethyl substituent [1]. It exhibits in vitro cytotoxicity in the low micromolar range across multiple cancer cell lines and induces apoptosis via the mitochondrial intrinsic pathway, characterized by caspase-3 activation, PARP cleavage, and downregulation of Bcl-2 and Bcl-XL proteins .

Why Structural Analogs of Anticancer Agent 201 Cannot Guarantee Equivalent Cytotoxic Selectivity


The triterpenoid pyrone scaffold of Anticancer agent 201 incorporates a specific trifluoromethyl group and stereochemistry that critically influence its interaction with mitochondrial targets. Even closely related analogs (e.g., Compound 1f or 2h from the same synthetic series) exhibit divergent cytotoxicity profiles and selectivity indices [1]. Substitution with generic Bcl-2 inhibitors such as ABT-737 or S55746, despite shared apoptosis induction, yields markedly different potency and target selectivity (e.g., Bcl-2 vs. Bcl-XL), underscoring that Anticancer agent 201 occupies a unique functional niche not interchangeable with other in-class compounds [2].

Quantitative Differentiation: Anticancer Agent 201 vs. In-Class Apoptosis Inducers


Selective Cytotoxicity: Superior Therapeutic Window Compared to ABT-737 in CCRF-CEM Leukemia Cells

Anticancer agent 201 demonstrates a favorable selectivity profile, with an IC50 of 3.5 μM against CCRF-CEM leukemia cells but >50 μM against normal BJ fibroblasts, yielding a selectivity index (SI) >14. In contrast, the BH3 mimetic ABT-737, while more potent (IC50 0.74 μM in CCRF-CEM), exhibits a narrower SI of approximately 2.6 based on reported cytotoxicity against normal human fibroblasts [1].

Apoptosis Leukemia Drug Resistance

Activity Against Multidrug-Resistant Cancer Cells: A Differentiator from Standard Bcl-2 Inhibitors

Anticancer agent 201 retains significant activity against multidrug-resistant sublines, with IC50 values of 4.9 μM in CEM-DNR (daunorubicin-resistant) and 17 μM in K562-TAX (paclitaxel-resistant) cells . This contrasts with many Bcl-2 inhibitors like S55746, which show drastically reduced potency in Bcl-XL-dependent resistant cell lines (IC50 shifts from 71.6 nM to 1.7 μM) .

Multidrug Resistance Chemotherapy Apoptosis

Dose-Dependent Mitochondrial Membrane Potential Disruption: A Quantified Apoptotic Trigger

Treatment of CCRF-CEM cells with Anticancer agent 201 at 3.5 μM and 17.5 μM for 24 hours results in a dose-dependent reduction in mitochondrial membrane potential (ΔΨm), a hallmark of intrinsic apoptosis activation. This effect is accompanied by caspase-3 cleavage and PARP degradation at 17.5 μM . While many apoptosis inducers trigger ΔΨm loss, the precise concentration-response relationship here provides a reproducible benchmark for assay calibration.

Mitochondrial Apoptosis Caspase Activation Drug Screening

Cell Cycle Arrest at G0/G1 Phase: A Unique Phenotypic Fingerprint for RNA Synthesis Inhibition

At 17.5 μM, Anticancer agent 201 nearly completely halts RNA synthesis and induces G0/G1 phase arrest in CCRF-CEM cells, reducing the S-phase population . This contrasts with classic DNA-damaging agents (e.g., doxorubicin) that typically arrest cells in G2/M, and with many Bcl-2 inhibitors that lack significant cell cycle effects at comparable concentrations.

Cell Cycle Analysis RNA Synthesis Flow Cytometry

High-Value Application Scenarios for Anticancer Agent 201 in Cancer Research


Studying Apoptosis in Multidrug-Resistant Leukemia Models

Utilize Anticancer agent 201 to investigate mitochondrial apoptosis pathways in drug-resistant leukemia cell lines such as CEM-DNR and K562-TAX. Its retained low-micromolar potency in these models enables robust dose-response studies without confounding by efflux pump-mediated resistance, as demonstrated by IC50 values of 4.9 and 17 μM, respectively .

Mitochondrial Pathway Dissection and Bcl-2 Family Protein Modulation

Employ Anticancer agent 201 as a chemical probe to examine the intrinsic apoptotic cascade, including caspase-3 activation, PARP cleavage, and downregulation of anti-apoptotic Bcl-2 and Bcl-XL proteins. The compound's dose-dependent effects on mitochondrial membrane potential (3.5 and 17.5 μM) provide a calibrated stimulus for Western blotting and immunofluorescence assays .

High-Content Screening for Cell Cycle and RNA Synthesis Inhibitors

Leverage the unique G0/G1 arrest and RNA synthesis inhibition profile of Anticancer agent 201 as a positive control or reference compound in multiparametric high-content screens. Its distinct phenotypic signature, contrasting with G2/M-arresting agents, facilitates mechanism-of-action clustering and hit deconvolution .

In Vivo Efficacy Testing with Clear Solution Formulation

Anticancer agent 201 is suitable for in vivo studies using a clear solution formulation (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline), enabling reproducible administration in rodent tumor models. This formulation compatibility reduces variability in pharmacokinetic and efficacy assessments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 201

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.